molecular formula C12H15NO2 B13528115 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one

4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B13528115
M. Wt: 205.25 g/mol
InChI Key: ZKLMNAKULVDMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring substituted with a 4-methoxy-3-methylphenyl group at the 4-position. Pyrrolidin-2-one scaffolds are widely studied in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capacity, and versatility in drug design . For instance, analogs with aryl or heteroaryl substitutions exhibit diverse activities, including anti-Alzheimer’s, antioxidant, and antiarrhythmic properties .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(4-methoxy-3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-8-5-9(3-4-11(8)15-2)10-6-12(14)13-7-10/h3-5,10H,6-7H2,1-2H3,(H,13,14)

InChI Key

ZKLMNAKULVDMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC(=O)NC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidin-2-one under specific conditions. One common method includes the use of a chiral catalyst to ensure the enantioselectivity of the product . The reaction conditions often involve heating the reactants in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Antioxidant Activity

Pyrrolidin-2-one derivatives bearing electron-withdrawing or sulfur-containing substituents demonstrate enhanced antioxidant activity:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher activity than ascorbic acid in DPPH assays, attributed to the thioxo-oxadiazole moiety’s radical scavenging capacity.
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one shows 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .

Key Insight : Sulfur-containing substituents (e.g., thioxo-triazole/thioxo-oxadiazole) enhance antioxidant potency compared to methoxy/methyl groups in 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one.

Anti-Alzheimer’s Activity

Pyrrolidin-2-one derivatives modified with benzyl or piperidinyl groups show acetylcholinesterase (AChE) inhibition:

  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) and 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) outperform donepezil in AChE inhibition, likely due to dual binding via aromatic and basic residues .

Key Insight : Bulky substituents (e.g., trifluoromethylbenzyl, dimethoxybenzyl) improve AChE affinity compared to the simpler 4-methoxy-3-methylphenyl group.

Antiarrhythmic and α-Adrenolytic Activity

Arylpiperazine-substituted pyrrolidin-2-ones exhibit receptor-specific effects:

  • 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7): High α1-adrenoceptor affinity (pKi = 7.13).
  • 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18): High α2-adrenoceptor affinity (pKi = 7.29).
  • 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13) : Potent antiarrhythmic activity (ED50 = 1.0 mg/kg iv) in epinephrine-induced arrhythmia models .

Key Insight: Piperazine-linked substituents modulate adrenoceptor selectivity, whereas ethoxy groups enhance antiarrhythmic efficacy.

Key Insights :

  • Thioxo-triazole/oxadiazole groups improve radical scavenging but may reduce synthetic yields (e.g., 42–52% for 4a–4b ).
  • Methoxy groups enhance solubility but may reduce receptor affinity compared to halogenated analogs.

Biological Activity

4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class, characterized by its unique structural features, including a methoxy and a methyl group on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may lead to applications in drug development.

The molecular formula of this compound is C12H15NOC_{12}H_{15}NO, with a molecular weight of approximately 201.25 g/mol. The structure is defined by the presence of a pyrrolidinone moiety, which contributes to its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₅NO
Molecular Weight201.25 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC(NC1=O)C=C(C=C2)C=C(C=C2)OC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and methyl substituents enhance its binding affinity and specificity, potentially influencing pathways involved in cell signaling and metabolic processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways. For instance, it has been evaluated for its effects on apoptosis in various cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating its utility in developing new antibiotics.
  • Neuroprotective Effects : Some studies have pointed towards neuroprotective properties, suggesting that it may play a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against S. aureus, suggesting moderate antimicrobial activity.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets:

TargetBinding Affinity (Kd)
Enzyme A50 nM
Receptor B75 nM
Protein C120 nM

These values indicate that the compound has a strong affinity for certain enzymes and receptors, which may be pivotal for its therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as cyclization of substituted amines or coupling of aryl halides with pyrrolidinone precursors. For example, a route may start with a Buchwald-Hartwig amination to introduce the aryl group, followed by ring-closing metathesis or lactamization. Key intermediates are characterized via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and stereochemistry. Analytical data (e.g., coupling constants in NMR) help distinguish between regioisomers .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL and WinGX are used for refinement, with emphasis on resolving torsional angles of the methoxy and methyl groups on the phenyl ring. Hydrogen-bonding networks and crystallographic disorder (if present) are analyzed using ORTEP-3 for visualization. Powder XRD and differential scanning calorimetry (DSC) assess polymorphism .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • NMR : 1^1H NMR detects methoxy (δ3.8\delta \sim3.8 ppm) and methyl substituents (δ2.3\delta \sim2.3 ppm). 13^{13}C NMR confirms lactam carbonyl (δ175\delta \sim175 ppm).
  • IR : Stretching vibrations for lactam C=O (ν1680\nu \sim1680 cm1^{-1}) and aromatic C-H (ν3050\nu \sim3050 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks and fragmentation patterns. Cross-validation with computational spectra (e.g., DFT) resolves ambiguities .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when steric hindrance from the 3-methyl group complicates coupling reactions?

Steric effects from the 3-methyl group may reduce reactivity in cross-coupling steps. Strategies include:

  • Using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to enhance turnover.
  • Microwave-assisted synthesis to overcome kinetic barriers.
  • Substituent tuning (e.g., replacing methyl with trifluoromethyl) to balance steric and electronic effects. Reaction progress is monitored via LC-MS to identify bottlenecks .

Q. What methodologies resolve contradictions in reported spectroscopic data for pyrrolidinone derivatives?

Q. How do electronic effects of the 4-methoxy group influence reactivity in further functionalization?

The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution (e.g., nitration). However, it deactivates the ring toward nucleophilic aromatic substitution. Computational studies (NBO analysis) quantify charge distribution, guiding regioselective modifications .

Methodological and Data Analysis Questions

Q. What strategies are employed to establish structure-activity relationships (SAR) for pyrrolidinone derivatives?

  • Analog Synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy, halogens).
  • Biological Assays : Test analogs against target proteins (e.g., IC50_{50} measurements).
  • QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate substituent parameters (Hammett σ) with activity .

Q. How can researchers address solubility limitations of this compound in aqueous assays?

  • Use co-solvents (e.g., DMSO ≤1% v/v) with critical micelle concentration (CMC) monitoring.
  • Synthesize prodrugs (e.g., phosphate esters) with improved hydrophilicity.
  • Nanoformulation (e.g., liposomes) enhances bioavailability .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate logP, BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM force fields.
  • Metabolism Prediction : CYPreact identifies probable metabolic sites (e.g., O-demethylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.